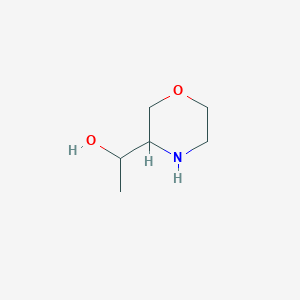

1-(Morpholin-3-yl)ethan-1-ol

Description

Contextual Significance of Substituted Morpholine (B109124) Scaffolds in Chemical Science

The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in approved drugs and biologically active compounds. nih.govjchemrev.com Its presence can confer advantageous physicochemical properties to a molecule, such as improved solubility, metabolic stability, and pharmacokinetic profiles. nih.govmdpi.com The nitrogen atom in the morpholine ring is a weak base, which can be crucial for modulating a compound's acid-base properties and its interactions with biological targets. acs.orglifechemicals.com

Substituted morpholines exhibit a wide array of biological activities, including but not limited to:

Anticancer mdpi.comontosight.ai

Antibacterial and antifungal lifechemicals.comontosight.ai

Antidepressant tsijournals.com

Anti-inflammatory jchemrev.com

The versatility of the morpholine scaffold stems from its ability to be readily synthesized and functionalized, allowing chemists to create large libraries of derivatives for screening and optimization. nih.govontosight.ai This adaptability has made it a cornerstone in the development of new therapeutic agents.

Research Importance of Chiral Amino Alcohols and Heterocyclic Architectures

Chiral amino alcohols are a critical class of organic compounds that feature prominently in asymmetric synthesis and are key components of many pharmaceuticals. sioc-journal.cnnih.govfrontiersin.org Their stereochemistry plays a crucial role in determining biological activity, as different enantiomers of a molecule can have vastly different effects. These compounds are often used as chiral auxiliaries or ligands in catalytic processes to control the stereochemical outcome of a reaction. sioc-journal.cnacs.org

Heterocyclic architectures, which form the basis of a vast number of natural products and synthetic compounds, are fundamental to modern chemistry. msesupplies.comresearchgate.net Over half of all known organic compounds are heterocyclic, highlighting their immense importance. msesupplies.com The presence of heteroatoms like nitrogen and oxygen within a cyclic framework introduces unique electronic and steric properties, influencing how these molecules interact with biological systems. msesupplies.com The development of novel synthetic methodologies continues to expand the accessible chemical space of functionalized heterocycles, providing medicinal chemists with a rich toolkit for drug discovery. researchgate.netacs.org

Overview of Academic Research Trajectories for 1-(Morpholin-3-yl)ethan-1-ol (B6205667) and Analogs

While specific research on 1-(Morpholin-3-yl)ethan-1-ol itself is not extensively documented in publicly available literature, research into its constituent parts—the morpholine scaffold and the chiral amino alcohol moiety—is widespread. The synthesis and properties of various morpholine derivatives are a subject of continuous investigation. researchgate.netchemsynthesis.com For instance, research has explored the synthesis of related compounds such as 1-(morpholin-3-yl)ethan-1-one, a potential precursor. cymitquimica.com

The broader research trajectory for analogs of 1-(Morpholin-3-yl)ethan-1-ol often involves the synthesis of libraries of substituted morpholines to explore their structure-activity relationships (SAR) for various biological targets. For example, studies have investigated morpholine-substituted compounds as inhibitors of enzymes like Syk kinase and PI3K. google.comnih.gov Additionally, the synthesis of chiral morpholine derivatives for use in asymmetric catalysis is an active area of research. tsijournals.com The development of scalable synthetic routes to complex chiral morpholines is crucial for their application in pharmaceutical development. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

1-morpholin-3-ylethanol |

InChI |

InChI=1S/C6H13NO2/c1-5(8)6-4-9-3-2-7-6/h5-8H,2-4H2,1H3 |

InChI Key |

MIPYXCVVRIPBAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1COCCN1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Morpholin 3 Yl Ethan 1 Ol

Strategies for Asymmetric Synthesis of Chiral Morpholine (B109124) Alcohols

The synthesis of enantiomerically pure chiral morpholine alcohols is a significant focus in medicinal and organic chemistry. baranlab.orgresearchgate.net Various strategies have been developed to control the stereochemistry at the chiral centers of the morpholine ring and its substituents.

Auxilia-Mediated Enantioselective Synthesis

Chiral auxiliaries are widely employed to induce stereoselectivity in the synthesis of morpholine derivatives. scribd.com One common approach involves the use of enantiopure amino alcohols as starting materials, which guide the formation of the desired stereoisomer. For instance, the condensation of arylglyoxals with a pseudoephedrine auxiliary, catalyzed by a Brønsted acid, can produce morpholinone products with high diastereoselectivity. These morpholinones can then be converted to the corresponding chiral 1,2-amino alcohols in a subsequent two-step protocol. nih.govbohrium.com

Another strategy involves the use of N-2-benzothiazolesulfonyl (Bts) as an activating group on an aziridine (B145994) precursor. The regioselective ring-opening of this activated aziridine with organocuprates, followed by a ring annulation reaction, allows for the synthesis of enantiopure 3-substituted morpholines. smolecule.combeilstein-journals.org The Bts group can be deprotected under mild conditions, yielding the final chiral morpholine. beilstein-journals.org

| Auxiliary/Reagent | Substrate | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) |

| Pseudoephedrine | Arylglyoxals | Morpholinone intermediates | High d.r. | High |

| N-2-benzothiazolesulfonyl (Bts) | Aziridine | 3-Substituted morpholines | High e.e. | Good |

Brønsted Acid Catalyzed Transformations

Brønsted acids play a crucial role in catalyzing various transformations for the synthesis of morpholine derivatives. organic-chemistry.org They can be used to promote cascade cyclizations and other ring-forming reactions. For example, the condensation of arylglyoxals with vicinal amino alcohols can be catalyzed by a Brønsted acid to yield morpholinones. nih.govacs.org Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the cyclization of diaryl- and alkyl aryl-1,3-dienes to produce substituted indenes, a reaction principle that can be conceptually extended to the formation of other heterocyclic systems. organic-chemistry.org

The use of chiral phosphoric acids as Brønsted acid catalysts has enabled the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.org This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift.

| Catalyst | Reactants | Product | Key Feature |

| Brønsted Acid (e.g., TFA) | Arylglyoxals, Vicinal amino alcohols | Morpholinones | Catalytic condensation and rearrangement |

| Chiral Phosphoric Acid | Aryl/alkylglyoxals, 2-(Arylamino)ethan-1-ols | C3-substituted morpholinones | Enantioselective domino reaction |

| Trifluoromethanesulfonic acid (TfOH) | Diaryl- and alkyl aryl-1,3-dienes | Substituted indenes | Mild and efficient cyclization |

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a powerful and atom-economical approach to chiral morpholine alcohols. acs.orgubc.ca A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been developed for the efficient synthesis of 3-substituted morpholines. ubc.ca This method utilizes a titanium catalyst for the initial hydroamination of an ether-containing aminoalkyne to a cyclic imine, which is then reduced by a ruthenium catalyst to the chiral morpholine with high enantiomeric excess. ubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high stereoselectivity. ubc.ca

Furthermore, chiral phosphoric acid catalysis has been successfully applied to the enantioselective synthesis of C3-substituted morpholinones, which are precursors to chiral morpholine alcohols. acs.org

Novel Cyclization and Ring-Forming Reactions for Morpholine Derivatives

The construction of the morpholine ring is a key step in the synthesis of 1-(Morpholin-3-yl)ethan-1-ol (B6205667) and its derivatives. Researchers have developed various novel cyclization and ring-forming reactions to achieve this.

Metal-Free One-Pot Cyclization of Aziridines

A significant advancement in morpholine synthesis is the development of a metal-free, one-pot strategy starting from aziridines. researchgate.netbeilstein-journals.orgacs.orgmdpi.com This method involves the reaction of aziridines with halogenated alcohols, enabled by an inexpensive ammonium (B1175870) persulfate salt. The reaction proceeds via an SN2-type ring opening of the aziridine followed by an intramolecular cyclization of the resulting haloalkoxy amine to form the morpholine ring. researchgate.netbeilstein-journals.orgacs.orgmdpi.com This approach is applicable to a range of substituted aziridines and can be used to produce optically pure morpholines when starting with chiral aziridines. researchgate.net

| Aziridine Substrate | Haloalcohol | Product | Yield (%) |

| 2-Aryl-substituted aziridines | 2-Chloroethanol | 2-Aryl-substituted morpholines | Good |

| N-Tosylaziridine | 2-Chloroethanol | Bicyclic morpholine | 95 |

| Chiral aziridines | Haloalcohols | Optically pure morpholines | Good |

β-Amino Alcohol Condensations

β-Amino alcohols are versatile building blocks for the synthesis of morpholine derivatives. organic-chemistry.org One straightforward method involves the direct aminolysis of epoxides with amines, which can be performed in water without a catalyst to yield β-amino alcohols with high selectivity. organic-chemistry.org These β-amino alcohols can then be further elaborated to form the morpholine ring.

A more direct approach involves the reaction of β-amino alcohols with dialkyl dicyanofumarates. This reaction proceeds under mild conditions through an addition-elimination-lactonization pathway to selectively form morpholin-2-one (B1368128) derivatives as single diastereomers. researchgate.net

Derivatization and Functionalization Reactions of the Hydroxyl and Morpholine Moieties

The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group on the 1-(Morpholin-3-yl)ethan-1-ol scaffold allows for selective or simultaneous functionalization. The morpholine oxygen atom can influence the reactivity of the ring, while the electronegative effect of this oxygen also decreases the basicity of the nitrogen atom. researchgate.net These characteristics enable the synthesis of a diverse library of derivatives.

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group. matanginicollege.ac.in Both the hydroxyl and amine groups of 1-(Morpholin-3-yl)ethan-1-ol can participate in such reactions, either as the nucleophile or, in the case of the hydroxyl group, after conversion to a better leaving group.

The secondary amine of the morpholine ring is nucleophilic and can react with alkyl halides or other electrophiles. The hydroxyl group, however, is a poor leaving group. To undergo nucleophilic substitution, it must first be activated. This is commonly achieved by protonation in an acidic medium or by converting it into a more stable leaving group, such as a tosylate, mesylate, or halide. For instance, in analogous morpholine-containing alcohols, the hydroxyl group can be converted to a chloro-derivative using reagents like thionyl chloride (SOCl₂) or through an Appel reaction. mdpi.com This transforms the alcohol into an alkyl halide, which is an excellent substrate for subsequent substitution by various nucleophiles. rammohancollege.ac.in The reaction with thionyl chloride proceeds through an internal nucleophilic substitution (Sₙi) mechanism, forming an alkyl chlorosulfite intermediate. dalalinstitute.com

Alkylation and etherification are key transformations for modifying the structure of 1-(Morpholin-3-yl)ethan-1-ol. These reactions can be directed at either the nitrogen of the morpholine ring or the oxygen of the hydroxyl group.

N-Alkylation: The secondary amine in the morpholine ring is susceptible to alkylation by reacting with alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. This is a common strategy in the synthesis of complex pharmaceutical compounds. nih.gov

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether through various methods. A classic approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide to form the ether. organic-chemistry.org Reductive etherification of related amino alcohols has also been used to stereoselectively synthesize substituted morpholines. researchgate.net

A summary of potential derivatization reactions is presented below.

| Functional Group | Reaction Type | Reagent/Condition | Product Type |

| Hydroxyl (-OH) | Activation / Substitution | Thionyl Chloride (SOCl₂) | Chloroalkane |

| Hydroxyl (-OH) | Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-O-) |

| Morpholine (-NH) | N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| Morpholine (-NH) | N-Acylation | Acyl Halide or Anhydride | Amide |

Phosphorylation involves the addition of a phosphate (B84403) group to a molecule, a critical transformation in both biological systems and synthetic chemistry. The hydroxyl group of 1-(Morpholin-3-yl)ethan-1-ol can be phosphorylated to yield a phosphate ester. This reaction is typically carried out using a phosphorylating agent such as phosphorus oxychloride (POCl₃) or a protected phosphoric acid, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. researchgate.net The resulting organophosphate derivatives can have altered solubility, stability, and biological activity. The synthesis of phosphorylated compounds is a progressive area in chemistry, aiming to impart specific useful properties to the target substance. researchgate.net

Scale-Up and Process Optimization in Research Synthesis

Transitioning the synthesis of 1-(Morpholin-3-yl)ethan-1-ol or its derivatives from a laboratory bench scale to a larger, multi-gram or kilogram scale presents significant challenges that require careful process optimization. acs.org Key considerations include cost, safety, yield, purity, and environmental impact.

A critical step in many syntheses is purification. On a small scale, chromatography is common, but it is often impractical and expensive for large-scale production. Therefore, developing non-chromatographic purification methods such as crystallization, distillation, or extraction is a primary goal in process optimization. acs.orggoogle.com For example, in the multi-gram synthesis of a related chiral morpholino-alcohol, the process was scaled up to 10 grams, yielding sufficient quantities of the key intermediate for further synthesis. mdpi.com

| Reproducibility | Establish robust process controls and analytical methods to ensure consistent outcomes. | Essential for reliable manufacturing of chemical intermediates and final products. google.comacs.org |

Utility as a Chiral Building Block and Intermediate in Complex Molecule Synthesis

1-(Morpholin-3-yl)ethan-1-ol possesses two chiral centers, meaning it can exist as four different stereoisomers. Enantiomerically pure forms of this compound are highly valuable as chiral building blocks for the asymmetric synthesis of more complex molecules, particularly in the field of medicinal chemistry. bldpharm.comchemscene.comfluorochem.co.uk The morpholine moiety is a privileged scaffold found in numerous biologically active compounds and approved drugs. researchgate.net

The strategic value of chiral morpholine-containing alcohols lies in their role as key intermediates. For instance, the enantiomerically pure (S)-enantiomer of a related compound, 1-(morpholin-4-yl)propan-2-ol, was synthesized on a multi-gram scale and served as the critical precursor in the formal synthesis of the potent analgesic dextromoramide. mdpi.com Similarly, a chiral morpholine benzyl (B1604629) alcohol, formed by the reduction of a morpholin-3-one (B89469) precursor, was a key intermediate in the synthesis of certain antidepressant molecules. nih.gov The ability to selectively functionalize the hydroxyl and amine groups allows chemists to incorporate the chiral morpholine scaffold into larger target molecules with precise control over the final three-dimensional structure, which is often essential for biological activity.

Stereochemical Investigations and Chiral Purity Analysis of 1 Morpholin 3 Yl Ethan 1 Ol

Fundamental Principles of Chirality in the Morpholine-Ethanol Framework

The molecular structure of 1-(Morpholin-3-yl)ethan-1-ol (B6205667) contains two stereocenters: one at the C3 position of the morpholine (B109124) ring and another at the C1 position of the ethanol (B145695) substituent. This inherent chirality means the molecule can exist as four possible stereoisomers: (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R). The (3R, 1'R) and (3S, 1'S) pair are enantiomers, as are the (3R, 1'S) and (3S, 1'R) pair. The relationship between any other pairing is diastereomeric.

Table 1: Possible Stereoisomers of 1-(Morpholin-3-yl)ethan-1-ol

| Stereocenter 1 (C3 of Morpholine) | Stereocenter 2 (C1 of Ethanol) | Stereoisomer | Relationship to (3R, 1'R) |

| R | R | (3R, 1'R) | Identical |

| S | S | (3S, 1'S) | Enantiomer |

| R | S | (3R, 1'S) | Diastereomer |

| S | R | (3S, 1'R) | Diastereomer |

Enantiomeric and Diastereomeric Control in Synthesis

The synthesis of specific stereoisomers of 1-(Morpholin-3-yl)ethan-1-ol requires careful control over the reaction conditions and the use of chiral auxiliaries or catalysts. thieme-connect.com Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. nih.gov

Several strategies have been developed for the enantioselective synthesis of substituted morpholines. researchgate.net One common approach involves the use of chiral starting materials, known as the chiral pool, to introduce the desired stereochemistry. For instance, enantiopure amino alcohols can be used as precursors to construct the morpholine ring with a defined configuration at the C3 position. liverpool.ac.uk

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one stereoisomer over the others. nih.gov For example, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of morpholin-2-ones, which are related structures. nih.gov Furthermore, diastereoselective reactions can be employed to control the relative stereochemistry between the two chiral centers. This can be achieved by using a substrate with a pre-existing stereocenter to influence the stereochemical outcome of a subsequent reaction. nih.gov

The development of one-pot synthesis methods is also of significant interest as it can improve efficiency and reduce waste. nih.gov These methods often involve a sequence of reactions where the stereochemical integrity is maintained throughout the process.

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of each stereocenter in 1-(Morpholin-3-yl)ethan-1-ol is essential for understanding its structure-activity relationship. Several analytical techniques are employed for this purpose.

Single-Crystal X-ray Diffraction (SCXRD) Applications

Single-crystal X-ray diffraction (SCXRD) is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise mapping of the atomic positions in the crystal lattice, revealing the absolute configuration of the chiral centers. For many chiral morpholine derivatives, SCXRD has been instrumental in confirming their stereochemistry.

Spectroscopic-Based Chiral Discrimination Techniques (e.g., Modified Mosher's Methodology)

When suitable single crystals for SCXRD cannot be obtained, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are employed. The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and amines. nih.govspringernature.comumn.edu

This method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu This reaction creates a pair of diastereomeric esters. Due to their different spatial arrangements, the protons in these diastereomers experience different magnetic environments, leading to distinct chemical shifts in their ¹H NMR spectra. nih.govspringernature.com By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced based on an established empirical model. umn.eduillinois.edu This technique has been successfully applied to determine the absolute configuration of various chiral alcohols, including those with structures similar to 1-(Morpholin-3-yl)ethan-1-ol. nih.govresearchgate.net

Table 2: General Principle of Modified Mosher's Method

| Step | Description |

| 1. Derivatization | The chiral alcohol is reacted separately with (R)-MTPA-Cl and (S)-MTPA-Cl to form two diastereomeric esters. |

| 2. NMR Analysis | ¹H NMR spectra of both diastereomers are recorded. |

| 3. Data Comparison | The chemical shifts (δ) of protons near the newly formed ester linkage are compared. |

| 4. Configuration Assignment | The sign of the chemical shift difference (Δδ = δS - δR) for various protons is used to assign the absolute configuration of the alcohol. |

Chiral Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture (an equal mixture of enantiomers), a process called chiral resolution is necessary to separate the individual enantiomers. wikipedia.orgspcmc.ac.inlibretexts.org Since enantiomers have identical physical properties in an achiral environment, their separation requires the use of a chiral resolving agent or a chiral stationary phase. lumenlearning.comlibretexts.org

One of the most common methods for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.orglumenlearning.com For an amine-containing compound like 1-(Morpholin-3-yl)ethan-1-ol, a chiral acid can be used as a resolving agent. The reaction of the racemic amine with an enantiomerically pure chiral acid results in a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. spcmc.ac.inresearchgate.net Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base. googleapis.com

Another powerful technique for chiral separation is chiral chromatography, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.govnih.gov The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.

Table 3: Common Chiral Resolution Techniques

| Technique | Principle |

| Diastereomeric Salt Formation | A racemic mixture is reacted with a chiral resolving agent to form diastereomers, which are then separated based on differences in physical properties like solubility. wikipedia.orglumenlearning.com |

| Chiral Chromatography | A racemic mixture is passed through a column containing a chiral stationary phase, which selectively retains one enantiomer more than the other, leading to separation. nih.govnih.gov |

| Preferential Crystallization | One enantiomer is selectively crystallized from a supersaturated solution of the racemate by seeding with a crystal of the desired enantiomer. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Morpholin 3 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

While specific experimental spectra for 1-(Morpholin-3-yl)ethan-1-ol (B6205667) are not widely published, the expected chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra can be predicted based on its structure. The molecule consists of a morpholine (B109124) ring substituted at the 3-position with a 1-hydroxyethyl group.

¹H NMR: The proton spectrum would exhibit signals corresponding to the protons of the morpholine ring, the ethan-1-ol side chain, and the exchangeable protons of the amine (NH) and hydroxyl (OH) groups. The morpholine ring protons are diastereotopic and would appear as complex multiplets in the approximate range of 2.5-4.0 ppm. The methine proton (CH) on the carbon bearing the hydroxyl group would likely appear as a quartet, while the methyl (CH₃) protons would be a doublet. The chemical shifts of the NH and OH protons are variable and depend on solvent and concentration.

¹³C NMR: The carbon spectrum would show distinct signals for each of the six unique carbon atoms in the molecule. The carbons of the morpholine ring are expected to resonate in the range of 45-70 ppm. The carbon atom attached to the nitrogen (C-2 and C-5) would be in a different environment than the one attached to oxygen (C-6). The carbons of the 1-hydroxyethyl side chain would appear at distinct chemical shifts, with the carbon bearing the hydroxyl group being the most downfield of the aliphatic carbons.

Expected ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on typical functional group ranges. Actual experimental values may vary.)

¹H NMR (Proton)| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethan-1-ol) | ~1.1-1.3 | Doublet |

| Morpholine Ring CH₂ | ~2.5-3.8 | Multiplets |

| Morpholine Ring CH (C-3) | ~2.8-3.2 | Multiplet |

| CH (ethan-1-ol) | ~3.5-4.0 | Quartet |

| OH | Variable | Singlet (broad) |

¹³C NMR (Carbon)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ (ethan-1-ol) | ~20-25 |

| Morpholine Ring C-5 | ~45-50 |

| Morpholine Ring C-3 | ~55-60 |

| Morpholine Ring C-2 | ~65-70 |

| CH (ethan-1-ol) | ~65-70 |

| Morpholine Ring C-6 | ~70-75 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity of the molecule. For example, it would show a correlation between the methyl protons of the side chain and the C-3 carbon of the morpholine ring, confirming the attachment point of the substituent.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. spectroscopyonline.com These two methods are often complementary.

FT-IR Spectroscopy: The infrared spectrum of 1-(Morpholin-3-yl)ethan-1-ol would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group and the N-H stretching of the secondary amine, likely showing hydrogen bonding. researchgate.net C-H stretching vibrations from the aliphatic groups would appear just below 3000 cm⁻¹. The C-O stretching of the secondary alcohol and the ether linkage in the morpholine ring would be visible in the fingerprint region, typically between 1050-1250 cm⁻¹. scifiniti.com

Raman Spectroscopy: In the Raman spectrum, the C-H stretching bands would also be prominent. While the O-H stretch is often weak in Raman, the C-C and C-N skeletal vibrations of the morpholine ring would produce characteristic signals.

Key Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H / N-H | Stretching | 3200-3600 (broad) | FT-IR |

| C-H (aliphatic) | Stretching | 2850-2960 | FT-IR, Raman |

| C-O (alcohol/ether) | Stretching | 1050-1250 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Saturated compounds like 1-(Morpholin-3-yl)ethan-1-ol, which lack extensive chromophores (conjugated pi systems), are not expected to show significant absorption in the visible or near-UV range (200-800 nm). The primary electronic transitions would be n→σ* transitions associated with the lone pair electrons on the oxygen and nitrogen atoms. units.it These transitions are high-energy and typically occur in the far-UV region, below 220 nm. Therefore, a UV-Vis spectrum recorded in a standard solvent like ethanol (B145695) would likely show only end absorption.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.com

For 1-(Morpholin-3-yl)ethan-1-ol (molecular formula: C₆H₁₃NO₂), the exact mass is approximately 131.09 Da. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 131.

The molecule would then fragment in predictable ways. chemguide.co.ukscienceready.com.au Alpha-cleavage is a common fragmentation pathway for both amines and alcohols. libretexts.org

Cleavage adjacent to the nitrogen: Loss of a hydrogen atom from C-2 or a larger fragment.

Cleavage adjacent to the oxygen: Loss of the methyl group (CH₃•) would result in a fragment ion at m/z = 116. Loss of the entire morpholin-3-yl group could also occur.

Fragmentation of the morpholine ring: The ring can open and fragment in various ways, a characteristic feature for morpholine derivatives seen in mass spectrometry. researchgate.net A common fragment for morpholine itself is seen at m/z = 57.

A prominent fragment would likely arise from the cleavage of the C-C bond between the morpholine ring and the hydroxyethyl (B10761427) side chain, leading to a stable morpholin-3-yl-methyl cation or related species.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

In modern structural analysis, experimental data is often corroborated with theoretical calculations. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are used to predict spectroscopic properties. scifiniti.comnih.gov

NMR: The GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which can then be correlated with experimental values to confirm assignments. researchgate.net

Vibrational Spectra: DFT calculations can predict the vibrational frequencies (IR and Raman). These calculated frequencies are often scaled by a factor to improve agreement with experimental spectra, aiding in the assignment of complex vibrational modes. researchgate.netprimescholars.com

By comparing the experimentally obtained spectra of 1-(Morpholin-3-yl)ethan-1-ol with the results from these theoretical models, a highly confident and detailed structural assignment can be achieved. This integrated approach is the gold standard for the characterization of novel chemical entities.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are employed to understand the fundamental electronic and geometric characteristics of a molecule. These methods solve complex equations to describe the distribution of electrons and the resulting molecular geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.govmdpi.com By calculating the electron density, DFT can accurately predict parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com The optimization of the molecular geometry using DFT identifies the most stable three-dimensional conformation of the molecule. For 1-(Morpholin-3-yl)ethan-1-ol (B6205667), a DFT analysis would yield the precise spatial arrangement of its atoms, which is crucial for understanding its chemical behavior.

| Parameter | Description | Typical Value (Angstroms, Å, for bond lengths; Degrees, °, for angles) |

|---|---|---|

| C-O (in ring) | The length of the carbon-oxygen bonds forming the morpholine (B109124) ring. | ~1.43 Å |

| C-N (in ring) | The length of the carbon-nitrogen bonds forming the morpholine ring. | ~1.47 Å |

| C-O (alcohol) | The length of the carbon-oxygen bond in the ethanol (B145695) side chain. | ~1.43 Å |

| O-H (alcohol) | The length of the oxygen-hydrogen bond of the hydroxyl group. | ~0.96 Å |

| C-N-C Angle | The angle formed by the nitrogen atom and its two adjacent carbon atoms in the ring. | ~110° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com A smaller energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgwikipedia.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rsc.orgnih.gov

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. wikipedia.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates the molecule's polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the molecule's ability to attract electrons. nih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is highly useful for identifying the sites susceptible to electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map uses a color scale where red or yellow indicates regions of negative electrostatic potential (electron-rich), which are prone to attack by electrophiles. researchgate.net Conversely, blue regions represent positive electrostatic potential (electron-poor) and are susceptible to nucleophilic attack. researchgate.net For 1-(Morpholin-3-yl)ethan-1-ol, the MEP map would be expected to show negative potential around the electronegative oxygen and nitrogen atoms, highlighting them as likely sites for hydrogen bonding and other electrophilic interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govsemanticscholar.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations place the ligand into the binding site of a target protein and calculate a score, often representing the binding energy, to rank different binding poses. nih.gov The analysis of the best-ranked pose reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For 1-(Morpholin-3-yl)ethan-1-ol, the hydroxyl (-OH) group and the nitrogen and oxygen atoms of the morpholine ring would be expected to act as key hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in a protein's active site.

| Type of Interaction | Ligand Group Involved | Potential Protein Residue Partner | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyl (-OH) group | Aspartate, Glutamate, Serine | Strongly contributes to binding affinity and specificity. |

| Hydrogen Bond (Acceptor) | Morpholine Oxygen/Nitrogen | Arginine, Lysine, Serine | Orients the ligand within the binding pocket. |

| Hydrophobic Interaction | Ethyl and Morpholine -CH₂- groups | Leucine, Valine, Phenylalanine | Contributes to the overall stability of the complex. |

Scoring Functions and Binding Affinity Estimation

In the realm of drug discovery, scoring functions are mathematical models used to approximate the binding affinity between a ligand, such as 1-(Morpholin-3-yl)ethan-1-ol, and a biological target, typically a protein. nih.gov This estimation is crucial for predicting the potential efficacy of a compound as a drug. A higher binding affinity often correlates with a more potent biological effect.

The process of binding affinity estimation typically involves molecular docking, where the preferred orientation of a molecule when bound to a target is identified. nih.govnih.gov Scoring functions then evaluate these orientations and assign a score that reflects the strength of the interaction. These functions take into account various factors, including:

Van der Waals interactions: Attractive or repulsive forces between molecules.

Electrostatic interactions: Forces between charged or polar atoms.

Hydrogen bonding: A strong type of dipole-dipole interaction.

Desolvation effects: The energy changes associated with the removal of water molecules from the binding interface.

While the morpholine moiety is known to participate in key interactions within the active sites of various biological targets, no specific studies detailing the use of scoring functions to estimate the binding affinity of 1-(Morpholin-3-yl)ethan-1-ol have been reported. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mun.cacresset-group.com For a flexible molecule like 1-(Morpholin-3-yl)ethan-1-ol, which possesses a morpholine ring and a rotatable ethanol side chain, MD simulations would be invaluable for understanding its conformational landscape. mun.ca The conformation of a molecule can significantly influence its biological activity and physical properties. mun.ca

An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. cresset-group.comfrontiersin.org This allows for the exploration of different conformational states and the determination of their relative energies and probabilities. mun.ca

Key insights that could be gained from MD simulations of 1-(Morpholin-3-yl)ethan-1-ol include:

The preferred chair or boat conformations of the morpholine ring.

The orientation of the ethanol substituent relative to the ring.

The potential for intramolecular hydrogen bonding.

The behavior of the molecule in different solvent environments, such as water or a lipid bilayer, which can be crucial for predicting its absorption and distribution in a biological system. chemrxiv.org

Despite the utility of this technique, no specific MD simulation studies for the conformational analysis of 1-(Morpholin-3-yl)ethan-1-ol have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net These models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds to enhance their desired properties. acs.orgpensoft.net

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. pensoft.net Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For a series of morpholine derivatives, a QSAR study could identify the key structural features that contribute to a particular biological effect. acs.org For instance, it might reveal that a specific substitution pattern on the morpholine ring or the properties of a side chain are critical for activity. e3s-conferences.orgnih.gov

Although QSAR studies have been conducted on various complex morpholine derivatives, a specific QSAR model for 1-(Morpholin-3-yl)ethan-1-ol or a closely related series of compounds is not available in the scientific literature. acs.orgpensoft.net

Predictive Computational Parameters for Molecular Behavior (e.g., TPSA, LogP, Rotatable Bonds)

Several computational parameters are commonly used to predict the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME). These parameters can be calculated from the 2D or 3D structure of the molecule and provide a rapid assessment of its drug-likeness.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. nih.govopeneducationalberta.ca It is a good predictor of a drug's ability to permeate cell membranes. nih.gov Generally, compounds with a lower TPSA are more likely to be orally bioavailable and to cross the blood-brain barrier. openeducationalberta.ca

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment versus an aqueous one. researchgate.net It is a critical parameter for predicting a drug's absorption and distribution. researchgate.net An optimal LogP value is often sought for good oral bioavailability.

Rotatable Bonds: The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Predicted TPSA (Ų) | Predicted LogP | Predicted Rotatable Bonds |

|---|---|---|---|---|---|---|

| 1-(Morpholin-3-yl)ethan-1-ol | 2103954-12-5 | C6H13NO2 | 131.17 | 41.49 | -0.85 | 2 |

Disclaimer: The values in the table above are predicted using computational software and have not been experimentally verified.

Based on a comprehensive review of publicly available scientific literature, there is no specific research data detailing the mechanistic biological activity or target engagement of the chemical compound 1-(Morpholin-3-yl)ethan-1-ol for the outlined biological targets.

Extensive searches for studies on the in vitro enzyme inhibition, receptor interaction, or cellular pathway modulation of this specific morpholine alcohol derivative did not yield any relevant results. While the broader class of morpholine-containing compounds is known to exhibit a wide range of biological activities and has been incorporated into various inhibitors targeting enzymes like PI3K and mTOR, no literature was found that specifically investigates the effects of 1-(Morpholin-3-yl)ethan-1-ol on:

Phosphoinositide 3-Kinase (PI3K) isoforms

Carbonic Anhydrase II (CA-II)

DNA Gyrase

Acetylcholinesterase

Kynurenine-3-monooxygenase

mTOR

Caspase 3

Opioid Receptors

Consequently, without primary research data, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed outline for this specific compound. The creation of such content would require speculation or fabrication of data, which falls outside the scope of factual reporting.

Mechanistic Biological Research and Target Engagement of Morpholine Alcohols

Target Identification and Validation Methodologies in Research

Identifying the specific molecular target(s) of a bioactive compound is a fundamental goal in drug discovery. This process, known as target identification, is essential for understanding the mechanism of action and for optimizing lead compounds.

Functional genomic screening provides a powerful, unbiased approach to identify genes that are essential for a compound's activity. Two prominent technologies for these screens are RNA interference (RNAi) and CRISPR-Cas9 gene editing. biocompare.com

RNA interference (RNAi): This method uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade specific messenger RNA (mRNA) molecules, leading to a "knockdown" of the corresponding protein. researchgate.net

CRISPR-Cas9: This more recent technology uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's error-prone repair of this break often results in insertions or deletions that lead to a functional "knockout" of the gene. nih.gov

In a typical screen, a library of shRNAs or sgRNAs targeting thousands of genes is introduced into a population of cells. The cells are then treated with the compound of interest. Genes whose knockdown or knockout confers resistance or sensitivity to the compound can be identified by deep sequencing, revealing potential drug targets or pathways. nih.gov While RNAi has been widely used, CRISPR-based screens are often preferred due to their higher efficacy and lower off-target effects. nih.govharvard.edu

Table 4: Comparison of RNAi and CRISPR Screening Technologies

| Feature | RNA Interference (RNAi) | CRISPR-Cas9 |

|---|---|---|

| Mechanism | Post-transcriptional gene silencing (mRNA degradation). sigmaaldrich.com | Gene editing at the DNA level. sigmaaldrich.com |

| Effect | Gene "knockdown" (reduced expression). researchgate.net | Gene "knockout" (complete loss of function). nih.gov |

| Specificity | Prone to off-target effects. harvard.edu | Generally higher specificity and lower off-target effects. nih.gov |

| Throughput | Well-suited for high-throughput pooled and arrayed screens. biocompare.com | Efficiently used in high-throughput pooled screens. nih.gov |

Cell Painting is a high-content, image-based assay for morphological profiling. moleculardevices.com It uses a set of six fluorescent dyes to simultaneously stain multiple cellular components, including the nucleus, endoplasmic reticulum, mitochondria, cytoskeleton, Golgi apparatus, and RNA. moleculardevices.comnih.gov High-throughput microscopy captures images of cells treated with various perturbations (such as chemical compounds or genetic modifications), and sophisticated image analysis software extracts hundreds to thousands of morphological features (e.g., size, shape, texture, intensity) from each cell. moleculardevices.com

This generates a detailed "phenotypic profile" or "fingerprint" for each perturbation. biorxiv.org By comparing the morphological profile of an unknown compound to a reference library of profiles from compounds with known mechanisms of action, researchers can form hypotheses about the unknown compound's biological target or pathway. revvitysignals.com This approach is powerful for identifying new therapeutics, understanding gene function, and clustering compounds into functional groups. biorxiv.orgrevvitysignals.com

Chemoproteomics is a powerful set of techniques used to directly identify the protein targets of a small molecule within a complex biological system. mdpi.comwikipedia.org These methods are crucial for validating targets identified through other means and for discovering novel interactions, including off-target effects. wikipedia.org

Common chemoproteomic strategies include:

Affinity-based approaches: The compound of interest is immobilized on a solid support (like beads) and used as "bait" to pull down its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. researchgate.net

Activity-based protein profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families. By competing with these probes, a bioactive compound can reveal its targets within that enzyme class. researchgate.net

Thermal Proteome Profiling (TPP): This method is based on the principle that when a compound binds to its target protein, it generally increases the protein's thermal stability. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will be more abundant at higher temperatures in the compound-treated samples. researchgate.net

These approaches provide a global, unbiased view of a compound's interactions with the proteome, offering critical insights into its mechanism of action. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The exploration of the structure-activity relationship (SAR) of morpholine (B109124) alcohols, particularly derivatives of 1-(Morpholin-3-yl)ethan-1-ol (B6205667), is crucial for understanding their mechanistic interactions with biological targets. Although specific SAR studies exclusively focused on 1-(Morpholin-3-yl)ethan-1-ol are not extensively documented in publicly available literature, broader research on substituted morpholine derivatives provides valuable insights into how structural modifications can influence their biological activity. These studies often focus on the morpholine scaffold as a key pharmacophore in drug discovery, particularly in the development of kinase inhibitors.

The morpholine ring is a versatile and privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance the potency and pharmacokinetic profile of a molecule. nih.govresearchgate.netnih.gov SAR studies on various morpholine-containing compounds have demonstrated that substitutions on the morpholine ring can significantly impact their biological activity and target engagement. researchgate.nete3s-conferences.org

Research into morpholine-based kinase inhibitors, such as those targeting PI3K/mTOR pathways, has provided a foundational understanding of the SAR of this class of compounds. nih.govnih.govresearchgate.net In many instances, the morpholine moiety is crucial for binding to the hinge region of the kinase domain. nih.govresearchgate.net The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, a key interaction for potent inhibition. nih.gov

Impact of Substitution on the Morpholine Ring

Substitutions at various positions of the morpholine ring have been shown to modulate the activity and selectivity of these compounds. For instance, the introduction of alkyl groups at the C-3 position of the morpholine ring has been reported to influence anticancer activity. researchgate.net This suggests that modifications to the carbon framework of the morpholine ring, such as in 1-(Morpholin-3-yl)ethan-1-ol, can have a direct impact on its biological profile.

In the context of PI3K inhibitors, the substitution pattern on the morpholine ring can affect both potency and isoform selectivity. For example, in a series of morpholinopyrimidine-based PI3K inhibitors, the replacement of an unsubstituted morpholine with a (S)-3-methylmorpholine maintained enzymatic and cellular effects, whereas the (R)-3-methylmorpholine analog showed a significant decrease in activity. nih.gov This highlights the stereochemical sensitivity of the biological target to substitutions on the morpholine ring.

The following table summarizes the general SAR trends observed for substitutions on the morpholine ring in the context of kinase inhibition:

| Modification on Morpholine Ring | General Effect on Activity | Rationale |

| Unsubstituted Morpholine | Often serves as a potent hinge-binder. | The oxygen atom can form a critical hydrogen bond with the kinase hinge region. nih.gov |

| C-2 or C-6 Substitution | Can influence potency and selectivity. | May provide additional interactions with the target protein or alter the conformation of the morpholine ring. |

| C-3 or C-5 Substitution | Can significantly impact activity, often in a stereospecific manner. nih.gov | Substituents at these positions can introduce steric clashes or favorable interactions with the binding pocket. |

| N-4 Substitution | A common point for linking to other molecular fragments. | Allows for the exploration of different chemical spaces and the introduction of additional pharmacophoric features. |

Influence of the Ethanol (B145695) Side Chain

The presence and nature of the side chain at the C-3 position are also critical determinants of biological activity. In the case of 1-(Morpholin-3-yl)ethan-1-ol, the 1-hydroxyethyl group introduces a chiral center and a hydroxyl group capable of forming hydrogen bonds. The length, flexibility, and functional groups of this side chain can influence how the molecule interacts with its biological target.

While specific data on the 1-(morpholin-3-yl)ethan-1-ol side chain is limited, general principles of medicinal chemistry suggest that modifications to this group would have a significant impact on activity. For instance, altering the length of the alkyl chain, the position of the hydroxyl group, or replacing it with other functional groups would likely modulate the binding affinity and selectivity.

The table below outlines hypothetical SAR considerations for the ethanol side chain of 1-(Morpholin-3-yl)ethan-1-ol based on general medicinal chemistry principles:

| Modification on Ethanol Side Chain | Hypothetical Effect on Activity | Rationale |

| Stereochemistry of the Hydroxyl Group | Likely to be critical for activity. | The specific orientation of the hydroxyl group can determine its ability to form key hydrogen bonds with the target. |

| Length of the Alkyl Chain | May affect binding affinity. | A shorter or longer chain could optimize or disrupt interactions within the binding pocket. |

| Replacement of the Hydroxyl Group | Would significantly alter the interaction profile. | Replacing the hydroxyl with a hydrogen bond donor or acceptor of different character, or a non-polar group, would change the binding mode. |

| Introduction of Additional Functional Groups | Could enhance or decrease activity. | Additional groups could introduce new interactions or steric hindrance. |

Future Research Directions and Unaddressed Research Gaps

Development of Next-Generation Enantioselective Synthetic Routes

The presence of two chiral centers in 1-(Morpholin-3-yl)ethan-1-ol (B6205667) means it can exist as four distinct stereoisomers. As biological activity is often stereospecific, the development of synthetic routes that provide precise control over stereochemistry is paramount. nih.gov While methods for the enantioselective synthesis of substituted morpholines, such as asymmetric hydrogenation and organocatalysis, have been developed, significant opportunities for innovation remain. rsc.orgnih.gov

Future research should focus on creating more efficient, scalable, and versatile enantioselective synthetic strategies. Key areas of investigation include:

Novel Catalytic Systems: Exploration of new transition metal catalysts, organocatalysts, or dual-catalytic systems to improve reaction efficiency and stereoselectivity.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), has shown promise for the synthesis of chiral morpholines and could be adapted for this target, offering high enantioselectivity under mild conditions. digitellinc.com

Continuous Flow Synthesis: Implementing flow chemistry approaches could enable safer, more scalable, and highly controlled production of enantiomerically pure morpholine (B109124) alcohols.

Integration of Advanced Hybrid Computational-Experimental Characterization Techniques

A deep understanding of the three-dimensional structure and conformational dynamics of each stereoisomer of 1-(Morpholin-3-yl)ethan-1-ol is crucial for elucidating its structure-activity relationships (SAR). While standard analytical techniques provide basic characterization, a more sophisticated, integrated approach is needed.

Future efforts should combine advanced experimental techniques with high-level computational modeling. This hybrid approach would involve:

Advanced Spectroscopy and Crystallography: Utilizing techniques like multidimensional NMR spectroscopy and single-crystal X-ray diffraction to determine precise molecular geometries and intermolecular interactions.

Chiral Separation Science: Employing advanced chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with novel chiral stationary phases (CSPs), for the analytical and preparative separation of enantiomers. wikipedia.orgnih.gov

Computational Chemistry: Integrating experimental data with computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to model conformational landscapes, predict spectroscopic properties, and understand the dynamic behavior of these molecules in solution and at biological targets. mdpi.comresearchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways for Substituted Morpholine Alcohols

The morpholine scaffold is a component of drugs targeting a wide array of biological entities, including kinases, receptors, and enzymes involved in neurodegenerative diseases and cancer. tandfonline.commdpi.comacs.orgnih.gov However, the specific biological targets and mechanisms of action for many substituted morpholine alcohols, including 1-(Morpholin-3-yl)ethan-1-ol, are largely unknown.

A significant research gap exists in identifying and validating the molecular targets for this class of compounds. Future research should pivot towards:

Unbiased Screening Approaches: Employing modern drug discovery techniques such as phenotypic screening, chemoproteomics, and high-throughput screening against diverse target panels to identify novel biological activities without preconceived hypotheses.

Mechanism of Action (MoA) Studies: Once a biological effect is identified, detailed MoA studies are necessary to pinpoint the specific molecular target and elucidate the pathway through which the compound exerts its effect.

Target Validation: Rigorous validation of newly identified targets to confirm their therapeutic relevance and the compound's potential as a modulator of that target. This would expand the therapeutic applicability of morpholine-based compounds beyond their currently known roles.

Systematic Investigation of Scaffold Diversity on Mechanistic Biological Activity

The biological activity of a morpholine derivative is highly dependent on its substitution pattern. nih.govnih.gov To fully understand the therapeutic potential of the 1-(Morpholin-3-yl)ethan-1-ol scaffold, a systematic investigation into how structural modifications influence biological activity is required. This goes beyond traditional SAR by adopting a more comprehensive strategy.

Future work should embrace the concept of "Systematic Chemical Diversity (SCD)," which involves the synthesis and screening of curated compound libraries where structural features are methodically varied. nih.govacs.org This would entail:

Library Synthesis: Creating focused libraries of analogues by systematically modifying the substituents on both the morpholine ring and the ethanol (B145695) side chain.

Stereochemical Diversity: Ensuring the synthesis of all possible stereoisomers for each new analogue to build a comprehensive understanding of stereochemistry's role in biological function. nih.gov

High-Content Screening: Screening these libraries in robust biological assays to generate detailed data linking specific structural motifs to mechanistic outcomes, thereby creating a precise map of the scaffold's bioactive chemical space.

Predictive Modeling for Structure-Mechanism Relationships

The data generated from the systematic investigation of scaffold diversity provides a powerful foundation for the development of predictive computational models. By leveraging advances in artificial intelligence (AI) and machine learning, it may become possible to forecast the biological activity and mechanism of new analogues before they are synthesized.

The ultimate goal in this area is to create a robust in silico framework for the rational design of novel morpholine-based therapeutics. Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate the structural features of the synthesized library with their biological activities.

Machine Learning Algorithms: Training machine learning models on the comprehensive datasets from experimental screening to predict the biological targets and potential polypharmacology of virtual compounds.

Integrated Discovery Platforms: Creating a feedback loop where predictive models guide the design of the next generation of compounds for synthesis and testing, accelerating the discovery of candidates with optimized potency and desired mechanistic profiles. tandfonline.com

Q & A

Basic: What are the optimal catalytic conditions for synthesizing 1-(Morpholin-3-yl)ethan-1-ol with high enantiomeric purity?

Methodological Answer:

Synthesis of chiral alcohols like 1-(Morpholin-3-yl)ethan-1-ol often employs catalytic hydrogenation or asymmetric reduction. For example, chiral catalysts such as Ru-BINAP complexes can achieve enantioselectivity >90% under hydrogen pressures of 50–100 bar and temperatures of 25–50°C. Solvent selection (e.g., tetrahydrofuran or ethanol) and catalyst loading (1–5 mol%) are critical for yield optimization. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of byproducts .

Basic: How is the crystal structure of 1-(Morpholin-3-yl)ethan-1-ol determined, and what software is recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures. For morpholine derivatives, hydrogen-bonding networks (O–H···N interactions) should be carefully modeled to resolve disorder .

Basic: What spectroscopic techniques are most effective for characterizing 1-(Morpholin-3-yl)ethan-1-ol?

Methodological Answer:

- NMR : H and C NMR (in CDCl or DMSO-d) identify hydroxyl (δ 1.5–2.5 ppm) and morpholine protons (δ 3.5–4.0 ppm). C signals for the ethanol moiety appear at δ 60–70 ppm.

- IR : Strong O–H stretch (~3300 cm) and C–O absorption (~1050 cm).

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H] at m/z 146.2) .

Advanced: How can researchers resolve contradictions in enantiomeric purity data from different synthetic routes?

Methodological Answer:

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase can separate enantiomers. Compare retention times with standards. For conflicting results, validate via H NMR with chiral shift reagents (e.g., Eu(hfc)) or circular dichroism (CD) spectroscopy. Discrepancies may arise from solvent polarity effects on reaction pathways, requiring DFT calculations (e.g., Gaussian09) to model transition states .

Advanced: What role does 1-(Morpholin-3-yl)ethan-1-ol play in medicinal chemistry, particularly in enzyme inhibition studies?

Methodological Answer:

This compound serves as a precursor for glutaminase 1 (GLS1) inhibitors. Modifications at the ethanol moiety (e.g., introducing thiadiazole or piperidine groups) enhance binding to the enzyme’s allosteric site. In vitro assays (IC measurements via fluorescence-based kits) and molecular docking (AutoDock Vina) validate interactions with key residues like Arg-317 and Lys-320 .

Advanced: How can computational methods predict the reactivity of 1-(Morpholin-3-yl)ethan-1-ol in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity. Solvent effects (PCM model) and transition-state geometries (NEB method) are modeled in software like Gaussian or ORCA. For morpholine derivatives, the hydroxyl group’s electron-donating effect lowers activation energy for SN2 reactions .

Basic: What are the stability profiles of 1-(Morpholin-3-yl)ethan-1-ol under varying storage conditions?

Methodological Answer:

The compound is hygroscopic and should be stored in sealed containers under inert gas (N) at 2–8°C. Degradation studies via accelerated stability testing (40°C/75% RH for 6 months) monitored by HPLC show <5% impurity formation. Avoid prolonged exposure to light, as UV-Vis spectra indicate photooxidation of the morpholine ring .

Advanced: How can researchers optimize reaction conditions to maximize yield in large-scale syntheses?

Methodological Answer:

Design of Experiments (DoE) using response surface methodology (RSM) identifies critical parameters (temperature, catalyst loading, solvent ratio). For instance, a central composite design (CCD) revealed that increasing hydrogen pressure from 50 to 80 bar improves yield by 12% while maintaining enantioselectivity. Process Analytical Technology (PAT) tools like FTIR in situ monitoring reduce batch variability .

Advanced: What challenges arise in analyzing stereochemical inconsistencies in derivatives of 1-(Morpholin-3-yl)ethan-1-ol?

Methodological Answer:

Racemization during functionalization (e.g., sulfonation) can occur via keto-enol tautomerism. Dynamic HPLC (DHPLC) at elevated temperatures quantifies enantiomerization barriers. X-ray crystallography of intermediates (e.g., trifluoroacetate salts) resolves ambiguities, while NOESY correlations in NMR confirm spatial arrangements .

Basic: How is 1-(Morpholin-3-yl)ethan-1-ol utilized in asymmetric synthesis protocols?

Methodological Answer:

As a chiral auxiliary, it participates in Evans aldol reactions. The morpholine nitrogen coordinates with Lewis acids (e.g., TiCl), directing stereochemistry. Post-reduction cleavage (NaBH/CeCl) yields enantiomerically pure β-hydroxy esters. Chiral GC (γ-cyclodextrin columns) verifies >98% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.